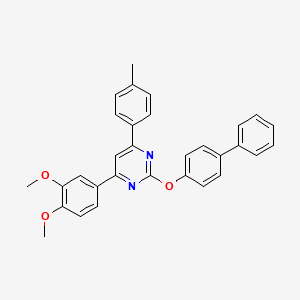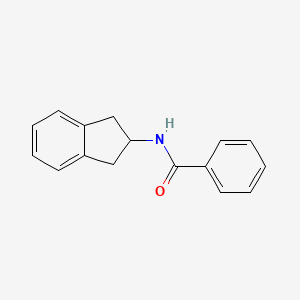
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a selective agonist of the sigma-1 receptor, which is a protein found in the central nervous system that is involved in regulating various cellular processes. In
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke (Maurice et al., 2019). In oncology, this compound has been studied for its ability to inhibit the growth of cancer cells and to sensitize them to chemotherapy (Liu et al., 2017). In immunology, this compound has been shown to modulate the immune response and to have anti-inflammatory effects (Maurice et al., 2019).
Wirkmechanismus
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate acts as a selective agonist of the sigma-1 receptor, which is a protein found in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in regulating various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects (Maurice et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of calcium signaling, regulation of protein folding, and inhibition of cell proliferation (Liu et al., 2017; Maurice et al., 2019). This compound has also been shown to have anti-inflammatory effects by modulating the activity of immune cells (Maurice et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate has several advantages for lab experiments, including its selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations (Kikuchi et al., 2008).
Zukünftige Richtungen
There are several future directions for research on 1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a modulator of the immune response in autoimmune diseases and cancer. Additionally, there is a need for further studies on the safety and toxicity of this compound at different concentrations and in different animal models.
Synthesemethoden
1-cyclopentyl-4-(3-pyridinylmethyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 3-(2-chloroethyl)pyridine, followed by the reaction with piperazine. The resulting product is then reacted with oxalic acid to form the oxalate salt of this compound. This synthesis method has been described in detail in several scientific publications, including a study by Kikuchi et al. (2008).
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.C2H2O4/c1-2-6-15(5-1)18-10-8-17(9-11-18)13-14-4-3-7-16-12-14;3-1(4)2(5)6/h3-4,7,12,15H,1-2,5-6,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBYLAYTSIGMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)
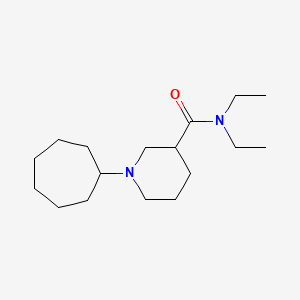

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
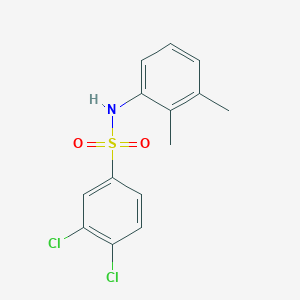
![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
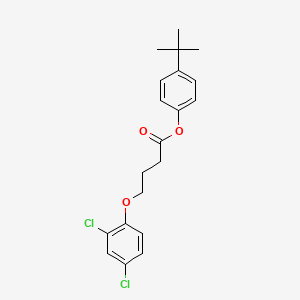
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
